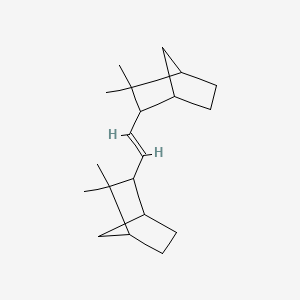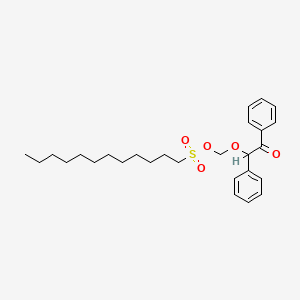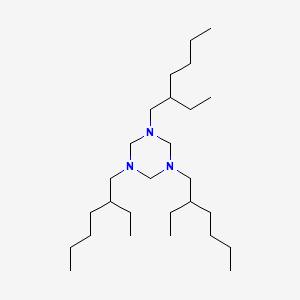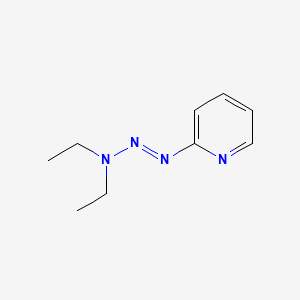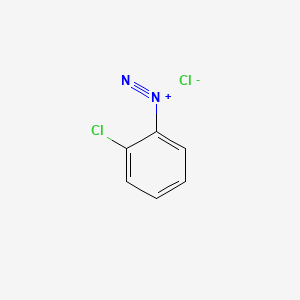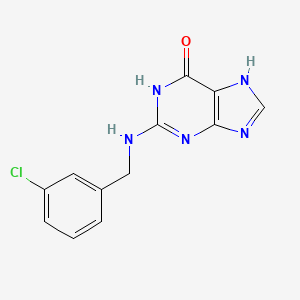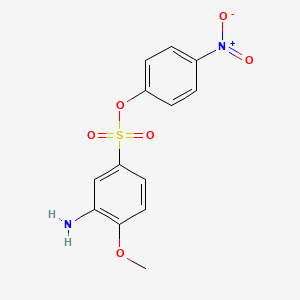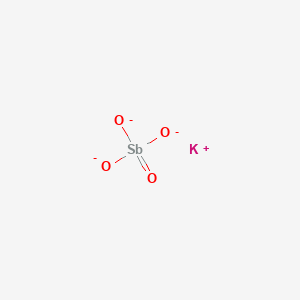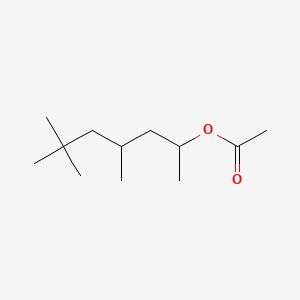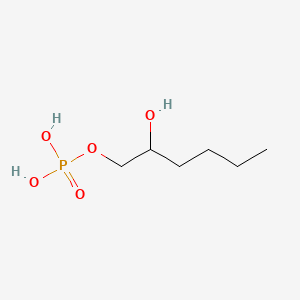
2-Hydroxyhexyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyhexyl dihydrogen phosphate is a heterocyclic organic compound with the molecular formula C6H15O5P and a molecular weight of 198.15 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhexyl dihydrogen phosphate typically involves the reaction of hexanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the esterification of hexanol with phosphoric acid, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyhexyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates and substituted derivatives of this compound .
Scientific Research Applications
2-Hydroxyhexyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Hydroxyhexyl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways. It can also interact with enzymes and proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
Dihydrogen phosphate: An inorganic ion with similar phosphate-donating properties.
Hexyl phosphate: A related compound with a similar structure but different functional groups.
Uniqueness
2-Hydroxyhexyl dihydrogen phosphate is unique due to its specific hydroxyl and phosphate functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
94134-49-3 |
|---|---|
Molecular Formula |
C6H15O5P |
Molecular Weight |
198.15 g/mol |
IUPAC Name |
2-hydroxyhexyl dihydrogen phosphate |
InChI |
InChI=1S/C6H15O5P/c1-2-3-4-6(7)5-11-12(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
InChI Key |
SXDJZSWZEVDTKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


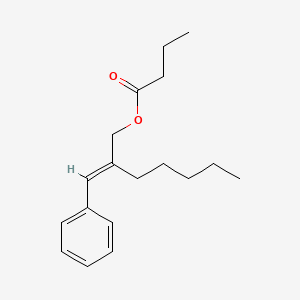


![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
